Clodinafop-Propargyl

Descripción general

Descripción

Clodinafop-propargyl (CAS: 105512-06-9) is a post-emergence aryloxyphenoxypropionate (APP) herbicide used primarily to control annual grasses such as Avena (wild oats), Lolium (ryegrass), and Phalaris spp. in cereal crops . Its mode of action involves inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, thereby disrupting cell membrane formation in susceptible grasses . The recommended field dose is 67.5 g active ingredient (a.i.) per hectare, though resistance has been reported in regions with prolonged use .

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Two-Step Etherification and Coupling Process

The predominant industrial method involves sequential etherification and nucleophilic aromatic substitution (NAS) reactions. As detailed in patent CN106748986A, hydroquinone reacts with propargyl chloropropionate in the presence of 4-dimethylaminopyridine (DMAP) and sodium hydroxide under nitrogen atmosphere . This etherification step yields 2-(4-hydroxyphenoxy)propionate-2-propynyl ester with a 71% yield . The intermediate then undergoes coupling with 5-chloro-2,3-difluoropyridine using potassium hydroxide in toluene at 70°C, achieving complete conversion within 2 hours .

Key parameters influencing yield:

-

Molar ratios : Excess propargyl chloropropionate (1.2:1) improves esterification efficiency .

-

Catalysts : DMAP enhances nucleophilicity of the phenoxide ion, reducing reaction time from >6 hours to 2 hours .

-

Solvent systems : Acetonitrile-water mixtures (1:1 v/v) optimize phase transfer catalysis during etherification .

Alternative Single-Pot Approaches

Recent academic work explores ionic liquid-mediated synthesis to consolidate steps. A choline chloride-urea deep eutectic solvent enables simultaneous deprotonation and coupling at 50°C, achieving 68% yield in 8 hours . While reducing solvent waste, this method currently faces scalability challenges due to high viscosity and difficult product isolation .

Catalytic and Solvent Systems

Heterogeneous Catalysis Innovations

Comparative studies demonstrate that mesoporous SBA-15-supported DMAP derivatives increase etherification yields to 78% while enabling catalyst reuse for 5 cycles . Transition metal-free conditions using tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO) facilitate the NAS step at 60°C, avoiding palladium-based systems common in earlier routes .

Solvent Selection Criteria

| Solvent | Role | Boiling Point (°C) | Environmental Impact |

|---|---|---|---|

| Acetonitrile | Etherification phase | 82 | High GWP |

| Toluene | Coupling medium | 111 | VOC emissions |

| PEG-400 | Green alternative | >250 | Biodegradable |

Regulatory guidelines mandate solvent recovery rates ≥95% to meet FAO specifications for residual impurities . Supercritical CO₂ extraction trials show promise in isolating this compound with 99.2% purity, though energy costs remain prohibitive for large-scale adoption .

Enantiomeric Control and Purification

Stereochemical Considerations

As the R-enantiomer exhibits 200× greater herbicidal activity than the S-form, chiral resolution is critical . Crystallization-induced dynamic resolution (CIDR) using (R)-1-phenylethylamine as resolving agent achieves 99.1% enantiomeric excess (ee) . Industrial processes employ chiral stationary phase HPLC (CSP-HPLC) for real-time monitoring, with the FAO mandating ≤0.5% S-enantiomer in technical material .

Crystallization Optimization

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| Cooling rate | 0.5°C/min | Reduces occlusions |

| Antisolvent ratio | 1:3 (product:hexane) | Minimizes oiling out |

| Seed crystal size | 50–100 µm | Controls nucleation |

Industrial Process Validation

Quality Control Protocols

Batch analyses under Good Laboratory Practice (GLP) conditions verify:

-

Chemical purity : ≥970 g/kg by reversed-phase HPLC (CIPAC Method 683.225)

-

Suspensibility : ≥60% in standard water D at 25°C (MT 184.1)

-

Storage stability : ≤5% degradation after 14 days at 54°C (MT 46.4)

Emerging Technologies and Challenges

Continuous Flow Synthesis

Microreactor trials achieve 94% conversion in 8 minutes residence time through enhanced mass transfer. However, solids handling during crystallization remains a bottleneck, with current prototypes limited to 50 g/h throughput .

Byproduct Mitigation Strategies

Common impurities include:

-

4-(Propynyloxy)phenol (≤0.3%): Formed via retro-etherification, controlled by maintaining pH >10 during quench

-

5-Hydroxy-2,3-difluoropyridine (≤0.2%): Minimized using anhydrous KOH in coupling step

Regulatory and Scale-Up Considerations

FAO specifications require:

-

Formulation stability : pH 4.0–8.0 to prevent hydrolysis to clodinafop acid

-

Emulsion characteristics : ≤2 mL cream after 30 min in CIPAC water D

-

Toxicological profile : LD50 >2000 mg/kg (oral rat), confirmed through GLP studies

Current limitations in commercial processes include:

Análisis De Reacciones Químicas

Hydrolysis

Clodinafop-propargyl experiences hydrolysis (a chemical reaction involving the breaking of a bond using water) at varying rates depending on the pH levels. It hydrolyzes slowly in water under acidic conditions but rapidly under alkaline conditions .

Photolysis

Photolysis (the decomposition or separation of molecules by the action of light) of this compound occurs rapidly, leading to a variety of products, though clodinafop (free acid) is not among them .

Oxidation

The introduction of hydrogen peroxide (H₂O₂) into a system containing this compound initiates a sequence of oxidation reactions . Hydrogen peroxide cleaves and forms hydroxyl radicals (OH- ), which are highly reactive and degrade this compound. The process involves oxidation and degradation, breaking down the herbicide into smaller, less harmful byproducts .

The reactions are as follows :

While still reactive, hydroperoxyl radicals are less effective than hydroxyl radicals and can compete for reaction sites, thus hindering the removal process .

Manufacturing Process Reactions

The preparation of this compound involves a two-step process :

Step 1: Preparation of this compound Acid

R-2-(para hydroxybenzene oxygen base) propionic acid reacts with a caustic alkali in water and an aprotic polar solvent at 30-60°C to generate a salt. This salt then reacts with 5-chloro-2,3-difluoro pyridine at 70-100°C to form this compound acid .

Step 2: Preparation of this compound

this compound acid is combined with propiolic alcohol in the presence of a catalyst (such as tosic acid or trifluoromethanesulfonic acid penta fluoro benzene amine salt) and a solvent (such as ethylene dichloride or toluene) . This mixture undergoes a reaction at 75-85°C, or up to 80°C, to yield this compound .

Kinetic Analysis of Degradation

Kinetic models can describe the degradation of this compound. The following table summarizes the kinetic analysis conducted under the influence of this compound :

| Kinetic Model | Mathematical Expression | Linear Form of the Equation | k₀ | R² |

|---|---|---|---|---|

| Zero-Order Kinetics | Ct – C0 = -k0 t | 0.326 | 0.8551 | |

| First-Order Kinetics | -Ln (Ct/C0) = - k1 t | 0.1067 | 0.9007 |

Where:

-

is the concentration at time t,

-

is the initial concentration,

-

and are rate constants.

Aplicaciones Científicas De Investigación

Agricultural Applications

Clodinafop-propargyl is widely utilized in agriculture due to its effectiveness against a range of grass weeds. The herbicide is particularly beneficial in cereal crops such as wheat and barley.

Efficacy Against Grass Weeds

- Target Weeds : this compound effectively controls species like wild oats (Avena fatua) and other annual grasses.

- Application Rates : Typical application rates range from 40 to 64 g active ingredient per hectare, depending on the target weed species and growth stage.

Table 1: Efficacy of this compound on Various Grass Weeds

| Weed Species | Application Rate (g ai/ha) | Control Efficacy (%) |

|---|---|---|

| Wild Oats | 64 | 100 |

| Barnyard Grass | 40 | 90 |

| Foxtail | 64 | 95 |

Environmental Impact and Management

This compound's environmental impact has been a subject of study, particularly regarding its persistence in soil and potential effects on non-target species.

Toxicity Studies

Research indicates that this compound has low toxicity to mammals but can affect aquatic organisms. For instance, studies have shown varying levels of sensitivity among aquatic plants, with Glyceria maxima being particularly sensitive to the herbicide.

Table 2: Sensitivity of Aquatic Plants to this compound

| Plant Species | EC50 (µg/L) | Sensitivity Level |

|---|---|---|

| Glyceria maxima | 48 | High |

| Myriophyllum spicatum | 62 | Moderate |

| Landoltia punctata | >100 | Low |

Case Studies

Several case studies highlight the practical applications and outcomes of using this compound in different settings.

Field Trials

In field trials conducted across various regions, this compound demonstrated consistent efficacy in controlling grass weeds under different climatic conditions. For example, a study showed that under freezing conditions prior to application, higher doses were required for effective control of winter wild oats.

Biodegradation Studies

Research into the biodegradation of this compound reveals that certain bacterial consortia can effectively degrade the herbicide, suggesting potential bioremediation applications in contaminated sites.

Table 3: Biodegradation Rates of this compound by Bacterial Consortium

| Bacterial Consortium | Degradation Rate (%) | Time (Days) |

|---|---|---|

| Consortium ME-1 | 92 | 30 |

| Pure Culture A | 75 | 30 |

Regulatory Status and Safety Assessments

This compound has undergone extensive safety assessments by regulatory bodies such as the US EPA and Health Canada. These assessments evaluate its carcinogenic potential, reproductive toxicity, and environmental impact.

Health Effects

Studies indicate that while this compound shows some potential for tumorigenicity at high doses in animal models, it is generally regarded as safe when used according to label instructions.

Mecanismo De Acción

El clodinafop-propargilo inhibe la enzima acetil-CoA carboxilasa (ACCase), que es crucial para la síntesis de ácidos grasos en las plantas. Esta inhibición interrumpe la biosíntesis de lípidos, lo que lleva a la muerte de las plantas susceptibles. La selectividad del clodinafop-propargilo se basa en la tasa diferencial de degradación del herbicida en los cultivos frente a las malezas .

Comparación Con Compuestos Similares

Clodinafop-propargyl belongs to the ACCase-inhibiting herbicide class, which includes other APP and cyclohexanedione (CHD) compounds. Below, it is compared with structurally and functionally similar herbicides:

Fenoxaprop-P-ethyl

- Chemical Class : APP herbicide.

- Target : ACCase in grasses.

- Resistance Profile: Evidence from China indicates that regions using fenoxaprop-P-ethyl for over 10 years developed resistance, leading to substitution with this compound. However, this compound itself showed moderate resistance (8.3% of populations) after 5 years of use .

- Environmental Impact: Both compounds require similar application rates, but fenoxaprop-P-ethyl has higher reported toxicity to aquatic invertebrates .

Mesosulfuron-Methyl

- Chemical Class : Sulfonylurea (ALS inhibitor).

- Target: Acetolactate synthase (ALS), affecting branched-chain amino acid synthesis.

- Efficacy : Used in combination with this compound for broad-spectrum weed control. However, 87.5% of Beckmannia syzigachne populations in China developed cross-resistance to both herbicides due to overlapping application histories .

- Dosage : Lower recommended dose (13.5 g a.i. ha⁻¹) compared to this compound .

Tribenuron-Methyl

- Chemical Class : Sulfonylurea (ALS inhibitor).

- Synergistic Use : Tank mixtures with this compound enhance control of both grassy and broad-leaved weeds (e.g., wild mustard). This combination exploits dual modes of action (ACCase + ALS inhibition), reducing resistance risk compared to solo use .

- Resistance Dynamics : ALS inhibitors like tribenuron-methyl exhibit faster resistance development than ACCase inhibitors in some weed species .

Data Tables

Table 1. Key Properties of this compound and Comparable Herbicides

Table 2. Resistance Management Strategies

Research Findings

- Resistance Dynamics : In China, 26 out of 120 weed populations exhibited low resistance to this compound, with cross-resistance to mesosulfuron-methyl linked to prolonged use of ALS inhibitors .

- Synergistic Formulations : Combining this compound with tribenuron-methyl reduced weed biomass by 89% in wheat fields, outperforming either herbicide alone .

Actividad Biológica

Clodinafop-propargyl is a selective herbicide primarily used for controlling grass weeds in various crops, notably wheat. Its biological activity encompasses a range of effects on plant physiology, metabolism, and potential toxicity to non-target organisms. This article reviews the compound's biological activity, supported by data tables, case studies, and research findings.

This compound operates through the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. By blocking this enzyme, this compound disrupts lipid metabolism, leading to impaired cell membrane integrity and ultimately plant death. This mechanism is particularly effective against annual grasses while having minimal impact on broadleaf crops.

Efficacy Studies

Recent studies have evaluated the efficacy of this compound under various environmental conditions. A notable study assessed its performance under freezing stress, revealing significant variations in herbicidal efficacy based on timing and environmental conditions:

| Herbicide | Freezing Treatment | LD50 (g ai ha^-1) | GR50 (g ai ha^-1) |

|---|---|---|---|

| This compound | No Freezing (NF) | 17.9 ± 1.2 | 10.6 ± 0.52 |

| Freezing Before Spray (FBS) | 18.1 ± 1.2 | 11.6 ± 0.51 | |

| Freezing After Spray (FAS) | 23.2 ± 1.7 | 12.8 ± 0.74 | |

| 2,4-D plus MCPA | NF | 292.8 ± 21.9 | - |

| FBS | 472.8 ± 42.4 | - | |

| FAS | 318.8 ± 28.9 | - |

The study indicated that this compound was less effective when applied under freezing conditions prior to spraying, necessitating higher doses for effective weed control .

Metabolism and Environmental Fate

The metabolic fate of this compound has been extensively studied to understand its persistence in the environment and potential impacts on soil health:

- Mineralization : In laboratory assays using soil samples, approximately 12.40% of applied ^14C-labeled this compound was mineralized after 28 days , indicating moderate degradation .

- Bioavailability : The bioavailable fraction decreased significantly over time, with only 4.41% extractable after the same period.

- Metabolites : The primary metabolite identified was free acid clodinafop, which was further transformed into other compounds such as 2-(4-hydroxyphenoxy)-propionic acid .

Toxicological Profile

This compound exhibits low to moderate acute toxicity across various exposure routes (oral, dermal, inhalation). Notably, studies indicated an increase in tumor incidence in rats at higher doses (750 mg/kg), although no clear genotoxic effects were observed at lower doses . The compound may act as a peroxisomal proliferator, influencing cytochrome P450 activity involved in steroid hormone metabolism .

Case Studies

- Tumorigenicity in Rodents : A long-term study revealed that this compound increased the incidence of prostate and ovarian tumors in rats at higher exposure levels, raising concerns about its carcinogenic potential in humans .

- Environmental Impact Assessment : Research highlighted the isolation of a soil microorganism capable of using this compound as a sole carbon source, suggesting potential for bioremediation strategies .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Clodinafop-Propargyl that influence its herbicidal activity, and how should these properties inform experimental design?

this compound (CAS 105512-06-9) is an aryloxyphenoxypropionate herbicide with molecular formula C₁₇H₁₃ClFNO₄ and molecular weight 349.74 g/mol. Its efficacy depends on properties such as solubility, photostability, and hydrolysis rates under varying pH conditions. Researchers should prioritize experiments that measure these properties using standardized protocols (e.g., OECD 105 for solubility, OECD 111 for hydrolysis). For field studies, environmental factors like soil organic matter and temperature must be controlled to isolate the compound’s intrinsic behavior .

Q. How can researchers validate analytical methods for detecting this compound residues in environmental samples?

Validated methods (e.g., HPLC-MS/MS or GC-ECD) require calibration with certified reference materials (e.g., DES C11678900) and matrix-matched standards to account for interference. Key validation parameters include limit of detection (LOD), limit of quantification (LOQ), recovery rates (70–120%), and precision (RSD <15%). Cross-check results with inter-laboratory studies to ensure reproducibility .

Q. What experimental designs are optimal for studying the herbicidal mechanism of this compound in grass weeds?

Controlled greenhouse trials should compare treated vs. untreated plants, focusing on acetyl-CoA carboxylase (ACCase) inhibition. Use dose-response assays to determine ED₅₀ values and include negative controls (e.g., ACCase-resistant mutants) to confirm target specificity. Post-treatment analyses should quantify lipid biosynthesis disruption via lipidomic profiling .

Advanced Research Questions

Q. How should researchers resolve contradictions in data on this compound’s environmental persistence across different soil types?

Contradictions often arise from variability in soil organic carbon (OC) content and microbial activity. Design experiments with stratified sampling based on OC levels (e.g., <1%, 1–3%, >3%) and use isotope-labeled this compound (e.g., ¹⁴C-labeled) to track degradation pathways. Statistical models (e.g., ANCOVA) can isolate OC’s contribution to half-life variability .

Q. What methodologies are recommended for studying non-target effects of this compound on soil microbiota?

Combine metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) with enzyme activity assays (e.g., dehydrogenase, urease) to assess microbial diversity and function. Longitudinal studies (≥6 months) are critical to capture delayed effects. Include positive controls (e.g., untreated plots) and replicate sampling to address spatial heterogeneity .

Q. How can mechanistic studies differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR) in weeds exposed to this compound?

For TSR, sequence ACCase genes to identify mutations (e.g., Ile-2041-Asn). For NTSR, quantify herbicide detoxification via glutathione-S-transferase (GST) activity and cytochrome P450 expression. Use reciprocal grafting experiments (resistant shoots on susceptible roots) to confirm translocation/metabolic resistance .

Q. What statistical approaches are suitable for analyzing synergistic interactions between this compound and adjuvant formulations?

Apply response surface methodology (RSM) with a central composite design to model synergy. Variables include herbicide concentration, adjuvant type (e.g., methylated seed oil), and application timing. Validate models using ANOVA and Tukey’s HSD test. Confocal microscopy can visualize adjuvant-enhanced cuticle penetration .

Q. Methodological Guidance

Q. How to ensure reproducibility in this compound efficacy trials under variable climatic conditions?

- Standardize protocols using guidelines from the Herbicide Resistance Action Committee (HRAC).

- Monitor microclimatic variables (temperature, humidity) with data loggers.

- Publish raw datasets and analytical codes in repositories like Zenodo to enable replication .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Use computational tools (e.g., molecular docking) to prioritize analogs with modified phenoxy or pyridinyl groups. Synthesize derivatives via esterification or halogen substitution, and validate purity via NMR and HRMS. Bioassays should screen for ACCase binding affinity and herbicidal activity .

Q. How to design interdisciplinary studies integrating this compound’s environmental chemistry and ecotoxicology?

Collaborate with chemists, microbiologists, and agronomists to design multi-tier experiments:

Propiedades

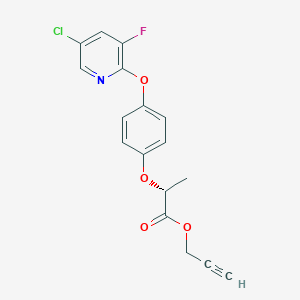

IUPAC Name |

prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDHZKLJNAIJNC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032354 | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline] | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25, Soluble in most organic solvents, In water, 2.5 ppm at 20 °C, In water, 4.0 mg/L at 25 °C | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 g/mL at 22 °C, Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], VP: 5.3X10-6 Pa at 20 °C, 2.40X10-8 mm Hg at 25 °C | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystalline solid, Cream powder | |

CAS No. |

105512-06-9 | |

| Record name | Clodinafop-propargyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105512-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop-propargyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105512069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEH394TY6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59.5 °C, MP: 48.2-57.1 °C /Technical/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.